molecular formula C12H12N2<br>C6H5NHNHC6H5<br>C12H12N2 B1673438 Hydrazobenzene CAS No. 122-66-7

Hydrazobenzene

Cat. No. B1673438
CAS RN: 122-66-7
M. Wt: 184.24 g/mol
InChI Key: YBQZXXMEJHZYMB-UHFFFAOYSA-N
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Patent
US06908719B1

Procedure details

A 2-nitrobenzoic acid derivative (e.g. sodium 2-nitrobenzoate) or a 3-nitrobenzoic acid derivative (e.g. sodium 3-nitrobenzoate) and nitrobenzene are treated with zinc dust in the presence of an alkali (e.g. sodium hydroxide) and the resulting hydrazobenzene derivative is treated with sulfuric acid, to give the corresponding 4,4′-diaminobiphenyl derivative. This is diazotized using sodium nitrite under acidic conditions in the presence of hydrochloric acid, followed by reaction with sodium azide, to give the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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reactant
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reactant
Reaction Step One
Name
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0 (± 1) mol
Type
catalyst
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1C(O)=O)([O-])=O.[N+](C1C=C(C=CC=1)C(O)=O)([O-])=O.[N+:25]([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)([O-])=O.[OH-].[Na+].N(C1C=CC=CC=1)NC1C=CC=CC=1.S(=O)(=O)(O)O>[Zn]>[NH2:25][C:28]1[CH:33]=[CH:32][C:31]([C:10]2[CH:11]=[CH:12][C:4]([NH2:1])=[CH:5][CH:9]=2)=[CH:30][CH:29]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(NC1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.